(2-Chloropyrimidin-4-yl)methanamine hydrochloride

Overview

Description

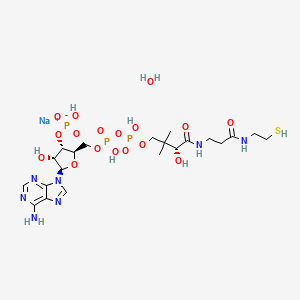

“(2-Chloropyrimidin-4-yl)methanamine hydrochloride” is a molecular compound with the CAS Number: 1346542-37-7 . It has a molecular weight of 180.04 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6ClN3.ClH/c6-5-8-2-1-4 (3-7)9-5;/h1-2H,3,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Drug Delivery Systems

Microparticulate and nanoparticulate drug delivery systems have been developed for various drugs, including metformin hydrochloride, to improve bioavailability, reduce dosing frequency, decrease gastrointestinal side effects, and enhance effectiveness in cancer treatment. These novel formulation strategies are crucial for drugs with low oral bioavailability and short biological half-lives, suggesting that similar approaches could be explored for (2-Chloropyrimidin-4-yl)methanamine hydrochloride if applicable (Çetin & Sahin, 2016).

Chemical Inhibitors and Pharmacology

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes re-evaluates the selectivity of inhibitors, highlighting the complexity of drug interactions and metabolism. This research is pertinent to understanding how various compounds, possibly including this compound, might interact with liver enzymes, impacting drug efficacy and safety (Khojasteh et al., 2011).

Hybrid Catalysts in Synthesis

The role of hybrid catalysts in the synthesis of complex organic compounds, including pyranopyrimidine scaffolds, is crucial. These scaffolds are key precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. This suggests that this compound could be a candidate for synthesis or modification using hybrid catalysts to develop new pharmaceuticals (Parmar et al., 2023).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of (2-Chloropyrimidin-4-yl)methanamine hydrochloride is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

This compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the crosslinking process, thereby affecting the structural integrity of the extracellular matrix .

Biochemical Pathways

By inhibiting LOXL2, this compound affects the lysine oxidation pathway . This disruption can lead to a decrease in the formation of crosslinks in collagen and elastin, which are essential for the structural stability of tissues . The downstream effects can include reduced tissue stiffness and potentially the reversal of fibrotic changes .

Pharmacokinetics

It’s known that the compound can inhibit different cyp enzymes (cyp 3a4, 2c9, and 2d6) at concentrations exceeding 30 μm , which could potentially affect its metabolism and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of extracellular matrix remodeling . By inhibiting LOXL2, the compound can reduce the crosslinking of collagen and elastin, potentially leading to decreased tissue stiffness and fibrosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at 4°C . Additionally, the compound’s solubility, and thus its bioavailability and efficacy, can be influenced by the solvent used

Properties

IUPAC Name |

(2-chloropyrimidin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-8-2-1-4(3-7)9-5;/h1-2H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADFHUSNTYTRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)

![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)

![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)

![4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B1434491.png)